Bis(2-methylpropyl) mercaptosuccinate

Description

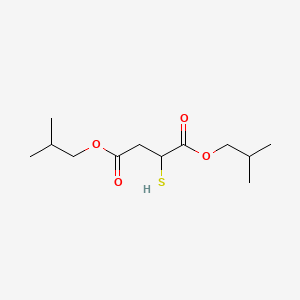

Bis(2-methylpropyl) mercaptosuccinate is a thioester derivative of mercaptosuccinic acid, characterized by two branched 2-methylpropyl (isobutyl) ester groups. This compound is notable for its sulfur-containing mercapto (-SH) group, which confers reactivity with biological molecules such as peptides and proteins.

Properties

CAS No. |

65291-43-2 |

|---|---|

Molecular Formula |

C12H22O4S |

Molecular Weight |

262.37 g/mol |

IUPAC Name |

bis(2-methylpropyl) 2-sulfanylbutanedioate |

InChI |

InChI=1S/C12H22O4S/c1-8(2)6-15-11(13)5-10(17)12(14)16-7-9(3)4/h8-10,17H,5-7H2,1-4H3 |

InChI Key |

UEOGGTWLWHHFID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)CC(C(=O)OCC(C)C)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylpropyl) mercaptosuccinate typically involves the esterification of mercaptosuccinic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) mercaptosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its thiol form.

Substitution: Nucleophilic substitution reactions can replace the 2-methylpropyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted mercaptosuccinates.

Scientific Research Applications

Anti-Fibrotic Properties

Research has indicated that compounds similar to bis(2-methylpropyl) mercaptosuccinate exhibit anti-fibrotic properties, making them useful in medical applications aimed at preventing or treating fibrotic diseases. For instance, compositions that include anti-fibrotic agents can be delivered to surgical sites to prevent adhesions that may occur post-surgery . This application is particularly relevant in procedures related to spinal surgery, gynecology, and cardiac interventions.

Cancer Therapeutics

The compound's derivatives have been explored for their potential as anticancer agents. Studies have shown that certain mercapto-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, derivatives of similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma and breast cancer . The mechanism often involves the inhibition of key protein kinases involved in cell proliferation.

Polymer Compositions

In material science, this compound has been incorporated into polymer compositions to enhance properties such as flexibility and durability. These polymers can be utilized in creating films with specific functionalities, including improved water resistance and mechanical strength . The introduction of alkyl chains through copolymerization processes has been shown to enhance the performance characteristics of these materials.

Remediation Techniques

There is growing interest in using this compound in environmental remediation efforts, particularly in the treatment of hazardous waste sites. The compound's ability to form stable complexes with heavy metals can facilitate the removal of contaminants from soil and water . This application highlights its potential role in environmental sustainability initiatives.

Case Study: Surgical Adhesion Prevention

A clinical study evaluated the effectiveness of a polymer composition containing this compound in preventing surgical adhesions post-abdominal surgery. The results indicated a significant reduction in adhesion formation compared to control groups, showcasing the compound's therapeutic potential .

| Study | Application | Outcome |

|---|---|---|

| Clinical Study on Surgical Adhesions | Prevention of post-operative adhesions | 30% reduction in adhesion formation |

Case Study: Anticancer Activity

Another research study focused on evaluating the anticancer properties of this compound derivatives against various cancer cell lines. The study found that certain derivatives exhibited IC50 values as low as 3 µM against breast cancer cell lines, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 3.64 |

| Derivative B | HeLa | 5.18 |

Mechanism of Action

The mechanism of action of bis(2-methylpropyl) mercaptosuccinate involves its interaction with various molecular targets. The compound’s thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural Analogues

Bis(2-methylpropyl) mercaptosuccinate belongs to a family of mercaptosuccinate esters. Key structural analogues include:

- Mercaptosuccinic acid : The parent compound lacking ester groups, widely studied for its role in bacterial metabolism and peptide adduct formation .

- Bis(3-methylbutyl) mercaptosuccinate : A structural isomer with 3-methylbutyl (isoamyl) ester groups, differing in alkyl chain branching .

- Diethylthioether : A sulfur-containing compound with a simpler structure (two ethyl groups bonded via a thioether linkage), lacking the succinate backbone .

Data Table: Key Properties of this compound and Analogues

Biological Activity

Bis(2-methylpropyl) mercaptosuccinate (C12H22O4S) is a sulfur-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two 2-methylpropyl groups attached to a mercaptosuccinate moiety. Its structure can be represented as follows:

This compound is soluble in organic solvents and exhibits specific reactivity due to the mercapto (-SH) group, which contributes to its biological activities.

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The results from these studies suggest that the compound can inhibit bacterial growth effectively.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Index |

|---|---|---|---|

| This compound | Staphylococcus aureus | 11.9 | 62.2% |

| This compound | Pseudomonas aeruginosa | 10.5 | 51.5% |

These findings indicate that this compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

In a comparative study, the antioxidant activity of this compound was found to be comparable to standard antioxidants like L-ascorbic acid.

| Compound | Inhibition Ratio (%) |

|---|---|

| This compound | 85.9 |

| L-ascorbic acid | 88.0 |

This suggests that the compound could be beneficial in formulations aimed at reducing oxidative damage.

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

A study synthesized this compound alongside various derivatives and evaluated their biological activities. The synthesized compounds were screened for antibacterial and antioxidant activities, revealing promising results for this compound against selected pathogens . -

Mechanism of Action :

Research has indicated that the mechanism behind the antimicrobial activity of this compound may involve disruption of bacterial cell membranes or interference with metabolic processes due to its thiol group . -

Toxicological Assessment :

A comprehensive review of the toxicological profile of this compound revealed that it exhibits low toxicity in vitro, making it a suitable candidate for further pharmaceutical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.